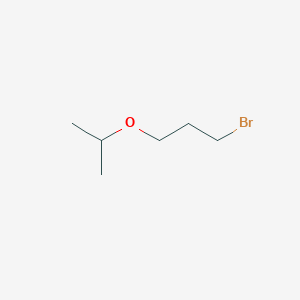

1-Bromo-3-(propan-2-yloxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-(propan-2-yloxy)propane (BPP) is an organic compound that has multiple applications in scientific research. BPP is used as a protective group in organic synthesis, as a reagent in biochemistry, and as a solvent in chromatography. It is also a useful tool in the study of enzyme-catalyzed reactions, as it can be used to modify the reactivity of proteins and other biological molecules. BPP is an important compound in the field of biochemistry, as it has numerous applications in the study of biochemical and physiological processes.

Scientific Research Applications

Environmental Science and Smog Formation

1-Bromo-propane (1-BP) is explored as a replacement for chlorofluorocarbon (HCFC) solvents due to its lower reactivity with the OH radical compared to ethane. Research by Whitten et al. (2003) highlights the complex smog formation chemistry of 1-BP, which involves unusual behavior due to the presence of bromine. Initially, 1-BP shows faster ozone build-up than ethane, but secondary bromine-containing products can destroy ozone, potentially leading to a net negative reactivity. This indicates 1-BP's unique impact on atmospheric chemistry and its potential as an environmentally friendlier solvent (Whitten, G., Cohen, J. P., Myers, T. C., & Carter, W. (2003)).

Organic Synthesis and Materials Science

The exploration of 1,3-Propanediol and its derivatives in biologically produced compounds, as discussed by Xiu and Zeng (2008), underscores the significance of downstream processing in the microbial production of valuable chemicals. The review emphasizes the cost-intensive separation process of diols like 1,3-Propanediol from fermentation broths, hinting at the potential for chemicals like 1-Bromo-3-(propan-2-yloxy)propane to play a role in refining and improving these processes (Xiu, Z.-L., & Zeng, A. (2008)).

Fire Extinguishing Applications

Research by Zou, Vahdat, and Collins (2001) investigates the fire extinguishing capabilities of 1-bromo-1-propane and its mixtures, showing enhanced extinguishing ability when combined with nitrogen. This suggests that compounds such as 1-Bromo-3-(propan-2-yloxy)propane could be potentially useful in designing more effective fire extinguishing agents (Zou, Y., Vahdat, N., & Collins, M. (2001)).

Quantum Chemistry and Polymerization Processes

The study of catalyst-transfer polycondensation mechanisms by Miyakoshi, Yokoyama, and Yokozawa (2005) for the synthesis of well-defined poly(3-hexylthiophene) using nickel catalysts highlights the intricate chemistry involved in polymer growth, which could be influenced by the use of bromine-containing compounds like 1-Bromo-3-(propan-2-yloxy)propane. This research provides a foundation for understanding how such compounds can aid in the precise control of polymerization processes (Miyakoshi, R., Yokoyama, A., & Yokozawa, T. (2005)).

Future Directions

properties

IUPAC Name |

1-bromo-3-propan-2-yloxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWJTIKGRKGQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(propan-2-yloxy)propane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)

![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)

![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)

![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2693137.png)